[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13449797
InChI: InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)20-10-6-7-14(11-20)21(13-8-9-13)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3/t14?,15-/m0/s1
SMILES:
Molecular Formula: C18H33N3O3
Molecular Weight: 339.5 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13449797

Molecular Formula: C18H33N3O3

Molecular Weight: 339.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C18H33N3O3
Molecular Weight 339.5 g/mol
IUPAC Name tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)20-10-6-7-14(11-20)21(13-8-9-13)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3/t14?,15-/m0/s1
Standard InChI Key WTGIZGHNKKEZIR-LOACHALJSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylcarbamate, reflects its intricate structure . Key components include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle providing conformational rigidity.

  • (S)-2-Amino-3-methylbutanoyl group: A chiral amino acid derivative contributing to stereospecific interactions.

  • Cyclopropyl-carbamate: A strained three-membered ring fused to a carbamate ester, enhancing metabolic stability.

  • tert-Butyl ester: A bulky protecting group improving solubility and delaying hydrolysis.

The molecular formula is C₁₈H₃₃N₃O₃, with a molar mass of 339.5 g/mol . The stereochemistry at the (S)-2-amino position is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₈H₃₃N₃O₃
Molecular Weight339.5 g/mol
IUPAC Nametert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylcarbamate
Canonical SMILESCC(C)C@@HN

Three-Dimensional Conformation

The compound’s bioactivity hinges on its three-dimensional conformation. Computational models suggest that the piperidine ring adopts a chair configuration, minimizing steric strain between the cyclopropyl and tert-butyl groups . The (S)-configured amino acid side chain projects into a solvent-accessible region, facilitating interactions with biological targets .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves a multi-step sequence emphasizing stereochemical control and functional group compatibility:

  • Piperidine functionalization: Introduction of the amino acid moiety via amide coupling using reagents like N,N'-dicyclohexylcarbodiimide (DCC).

  • Carbamate formation: Reaction of the secondary amine with tert-butyl carbonochloridate in dichloromethane.

  • Cyclopropane integration: Achieved through [2+1] cycloaddition or strain-driven ring-opening reactions.

Key Reaction Conditions

  • Solvents: Anhydrous DCM or DMF to prevent hydrolysis.

  • Temperature: 0–25°C for amide couplings to minimize racemization.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) for carbamate formation.

Challenges and Optimization

  • Stereochemical purity: Chiral HPLC is required to resolve enantiomers, with typical yields of 60–70%.

  • Carbamate stability: The tert-butyl group reduces hydrolysis, but prolonged exposure to moisture degrades the compound.

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Limited (<1 mg/mL) due to hydrophobic tert-butyl and cyclopropyl groups.

  • LogP: Estimated at 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions (t₁/₂ = 12 h at pH 2).

Spectroscopic Characterization

  • IR spectroscopy: Peaks at 1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (carbamate C-O) .

  • NMR: δ 1.4 ppm (tert-butyl, 9H), δ 2.8 ppm (piperidine CH₂), δ 4.1 ppm (cyclopropane CH) .

Biological Activity and Applications

Table 2: Comparative Bioactivity of Analogues

CompoundTargetIC₅₀/EC₅₀Source
Cyclopropyl-carbamate AP2Y₁ receptor2.0 μM
Piperidine-derivative Bσ-1 receptor0.48 μM

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Prodrugs: Hydrolysis of the tert-butyl ester yields active carboxylic acids.

  • Peptidomimetics: The amino acid moiety mimics natural peptide substrates.

Agrochemical Development

Carbamates are leveraged in insecticides, though this compound’s efficacy remains untested.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator